(R)-2-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride
Overview
Description
D-2,4-Difluorophenylalanine: is a modified form of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis. This compound is characterized by the substitution of hydrogen atoms on the phenyl ring with fluorine atoms at the 2 and 4 positions. The molecular formula of D-2,4-Difluorophenylalanine is C9H9F2NO2, and it has a molecular weight of 201.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc Protection: The synthesis of D-2,4-Difluorophenylalanine often begins with the protection of the amino group using Fmoc (9-fluorenylmethyloxycarbonyl) to prevent unwanted reactions.
Fluorination: The phenylalanine derivative undergoes selective fluorination at the 2 and 4 positions using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Deprotection: The final step involves the removal of the Fmoc group under basic conditions to yield the desired product.
Industrial Production Methods: : Industrial production of D-2,4-Difluorophenylalanine typically involves large-scale synthesis using automated peptide synthesizers. The process includes the same steps as the laboratory synthesis but is optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: D-2,4-Difluorophenylalanine can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides.
Reduction: Reduction reactions can target the carboxyl group, converting it into an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic aromatic substitution using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylalanine derivatives.
Scientific Research Applications
Chemistry: : D-2,4-Difluorophenylalanine is used as a building block in the synthesis of peptides and proteins with enhanced stability and bioactivity. It is also employed in the study of enzyme mechanisms and protein-ligand interactions .
Biology: : In biological research, this compound is used to investigate the effects of fluorine substitution on protein structure and function. It serves as a tool to study protein folding, stability, and interactions .
Medicine: Its incorporation into therapeutic peptides and proteins can improve their pharmacokinetic properties and resistance to enzymatic degradation .
Industry: : In the industrial sector, this compound is used in the production of fluorinated pharmaceuticals and agrochemicals. It is also utilized in the development of novel materials with unique properties .
Mechanism of Action
The mechanism of action of D-2,4-Difluorophenylalanine involves its incorporation into peptides and proteins, where the fluorine atoms influence the molecular interactions and stability. The fluorine atoms can form strong hydrogen bonds and alter the electronic properties of the phenyl ring, affecting the overall conformation and activity of the protein .
Molecular Targets and Pathways
Enzymes: D-2,4-Difluorophenylalanine can inhibit or modulate the activity of enzymes by mimicking natural substrates or binding to active sites.
Receptors: It can interact with receptors, altering their binding affinity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenylalanine: Similar in structure but with chlorine atoms instead of fluorine. It has different electronic and steric properties.
2,4-Dimethylphenylalanine: Substituted with methyl groups, affecting its hydrophobicity and steric interactions.
2,4-Dihydroxyphenylalanine (DOPA): Contains hydroxyl groups, making it more hydrophilic and reactive.
Uniqueness: : D-2,4-Difluorophenylalanine is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects. These properties enhance the stability and bioactivity of peptides and proteins, making it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
(2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2.ClH/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14;/h1-2,4,8H,3,12H2,(H,13,14);1H/t8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRUTOUCOMNLQX-DDWIOCJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)C[C@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122839-49-0 | |
Record name | D-Phenylalanine, 2,4-difluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122839-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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